6-Nitro-chroman-3-ylamine hydrochloride

Description

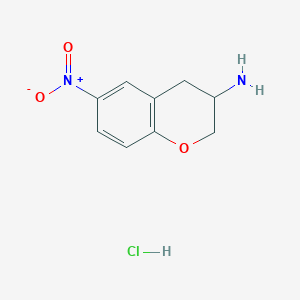

6-Nitro-chroman-3-ylamine hydrochloride is a nitro-substituted chroman derivative with an amine functional group at the 3-position, stabilized as a hydrochloride salt. The nitro group at the 6-position introduces electron-withdrawing properties, which may influence reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C9H11ClN2O3 |

|---|---|

Molecular Weight |

230.65 g/mol |

IUPAC Name |

6-nitro-3,4-dihydro-2H-chromen-3-amine;hydrochloride |

InChI |

InChI=1S/C9H10N2O3.ClH/c10-7-3-6-4-8(11(12)13)1-2-9(6)14-5-7;/h1-2,4,7H,3,5,10H2;1H |

InChI Key |

KHDAQGZUHJYFLD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)[N+](=O)[O-])N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

Key Differences :

- Core Structure : 3-Chloro-N-phenyl-phthalimide (Fig. 1, ) is a phthalimide derivative with a chloro substituent and phenyl group, whereas 6-nitro-chroman-3-ylamine hydrochloride features a chroman backbone with nitro and amine groups.

- Applications : Phthalimide derivatives like 3-chloro-N-phenyl-phthalimide are primarily used in polymer synthesis (e.g., polyimides) due to their rigidity and thermal stability . In contrast, chroman derivatives are more commonly associated with bioactive molecule development (e.g., antioxidants, CNS agents).

- Synthetic Utility : The chloro substituent in phthalimides facilitates nucleophilic substitution reactions, while the nitro group in chroman derivatives may enable reduction to amines or participation in cyclization reactions.

6-Chloro-2-nitropyridin-3-amine

Key Differences :

- Core Structure : This pyridine derivative (CAS 146015-42-1, ) shares a nitro and chloro substituent but lacks the fused oxygen-containing chroman ring.

- Molecular Properties :

- Molecular Formula : C₅H₄ClN₃O₂ (vs. C₉H₁₀ClN₃O₃ for this compound, estimated).

- Molar Mass : 173.56 g/mol (vs. ~247.65 g/mol for the target compound).

- Storage Conditions : Pyridine derivatives like 6-chloro-2-nitropyridin-3-amine require storage under inert gas (N₂ or Ar) at 2–8°C , whereas chroman hydrochlorides may need similar conditions to prevent hydrolysis or degradation.

Cyanidin-3-O-glucoside Chloride

Key Differences :

- Core Structure: A flavonoid glycoside with a benzopyrylium core (), contrasting sharply with the chroman system.

- Applications: Cyanidin derivatives are natural pigments and antioxidants, used as reference standards in pharmacological research .

- Physical State : Cyanidin-3-O-glucoside chloride is a yellow powder , while nitro-chroman hydrochlorides are typically crystalline solids.

Comparative Data Table

Research Findings and Limitations

- Synthetic Routes : While 3-chloro-N-phenyl-phthalimide is synthesized via high-purity routes for polymer applications , nitro-chroman derivatives may require nitration of chroman precursors followed by amine functionalization.

- Analytical Methods : RP-HPLC methods validated for hydrochlorides like amitriptyline could be adapted for this compound, though method parameters (e.g., mobile phase, detection wavelength) would need optimization.

- Pharmacological Data: No direct dissolution or stability data (cf. famotidine HCl in ) are available for the target compound, highlighting a gap in the provided evidence.

Preparation Methods

Nitration of Chroman Derivatives

- The nitration step typically involves treating chroman or related coumarin derivatives with fuming nitric acid under controlled temperature conditions to selectively introduce a nitro group at the 6-position.

- For example, nitration of coumarin-3-carboxylic acid with fuming nitric acid at 0°C to room temperature for 2 hours, followed by heating at 80°C for 30 minutes, yields 6-nitro-coumarin derivatives with high yield (close to 100%) and purity.

Reduction of Nitro Group to Amine

- The nitro group on the chroman ring is reduced to an amine using catalytic hydrogenation or chemical reduction methods.

- Common catalysts and reagents include:

- Raney Nickel catalyst with hydrazine hydrate under hydrogen atmosphere.

- Palladium on charcoal catalyst under hydrogen atmosphere or with hydrogen donor compounds such as formic acid, ammonium formate, or hydrazine hydrate.

- These methods provide efficient and selective reduction to the amine, preserving the chroman ring integrity.

Formation of Hydrochloride Salt

- The amine is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid, typically in aqueous or alcoholic solution.

- Acidification is carefully controlled to achieve a 4% hydrochloric acid solution, ensuring complete salt formation and precipitation of the hydrochloride salt.

Typical Reaction Conditions and Yields

| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration | Fuming nitric acid (sp. gr. 1.5) | 0°C to RT for 2 h, then 80°C 30 min | ~100 | High selectivity for 6-position nitro |

| Nitro reduction | Raney Nickel + hydrazine hydrate | Hydrogen atmosphere, mild temp | High | Alternative Pd/C catalyst available |

| Hydrochloride salt formation | Concentrated HCl | Aqueous or alcoholic solution | Quantitative | Controlled acidification to 4% HCl |

Research Findings and Notes

- The hydrogenation step is critical and often optimized to avoid over-reduction or ring hydrogenation; Raney Nickel with hydrazine hydrate is a preferred system due to mild conditions and high selectivity.

- Alternative catalysts like palladium on charcoal provide flexibility depending on scale and equipment availability.

- The hydrochloride salt form improves compound stability and facilitates purification by precipitation.

- The nitration step requires careful temperature control to avoid over-nitration or decomposition of the chroman ring.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Nitro-chroman-3-ylamine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nitration of chroman-3-ylamine followed by HCl salt formation. Key steps include:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:2).

- Salt Formation : Precipitate the hydrochloride salt by adding concentrated HCl to the nitro intermediate in anhydrous ether.

- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equiv. HNO₃) and cooling duration to reduce decomposition .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm the nitro group (¹H NMR: absence of aromatic protons adjacent to nitro; ¹³C NMR: δ ~145 ppm for nitro-attached C).

- Mass Spectrometry (HRMS) : Verify molecular ion peak [M+H]⁺ at m/z 229.0485 (calculated for C₉H₁₀ClN₂O₃⁺).

- Elemental Analysis : Match experimental vs. theoretical C, H, N, Cl percentages (e.g., C: 40.85%, H: 3.81%) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer :

- Hygroscopicity : Store in a desiccator (silica gel) at 4°C to prevent moisture absorption.

- Thermal Stability : Conduct TGA/DSC to identify decomposition onset (~180°C). Avoid prolonged exposure to light (UV-Vis stability studies show 5% degradation after 48 hrs under ambient light) .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic Insight : The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack. For example, in SNAr reactions:

- Use NaH/DMF to deprotonate amines, enabling substitution at the 6-position.

- Monitor regioselectivity via HPLC (C18 column, 70:30 MeOH/H₂O, retention time ~8.2 min for primary substitution product) .

- Contradiction Note : Conflicting reports exist on nitro vs. chloro substituent effects; control experiments with 6-Cl analogs are recommended for comparative analysis .

Q. What analytical methods are suitable for quantifying trace degradation products in this compound?

- Methodological Answer :

- HPLC-UV/MS : Use a Kromasil C18 column (150 × 4.6 mm, 5 µm) with 0.1% TFA in acetonitrile/water (30:70) at 1 mL/min. Detect degradation products (e.g., chroman-3-ylamine) at 210 nm.

- Validation Parameters :

- Linearity: 0.1–10 µg/mL (R² > 0.999).

- LOD/LOQ: 0.03 µg/mL and 0.1 µg/mL, respectively.

- Recovery: 98–102% for spiked samples .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to target receptors (e.g., serotonin transporters). Optimize nitro group orientation for hydrogen bonding.

- QSAR Models : Correlate Hammett σ constants (nitro group σ = +0.82) with IC₅₀ values for activity trends. Validate with in vitro assays (e.g., radioligand binding) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for nitro reduction in 6-Nitro-chroman-3-ylamine derivatives?

- Methodological Answer : Contradictions arise from:

- Reduction Conditions : Catalytic hydrogenation (H₂/Pd-C) vs. chemical reduction (Sn/HCl). The former gives higher purity (>95%) but requires strict O₂ exclusion.

- Byproduct Formation : Over-reduction to amine (e.g., chroman-3-ylamine) is common in acidic conditions. Use LC-MS to identify intermediates and adjust reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.